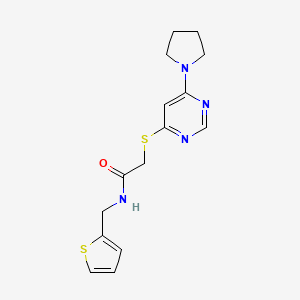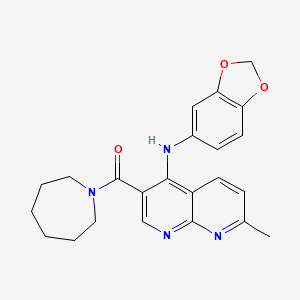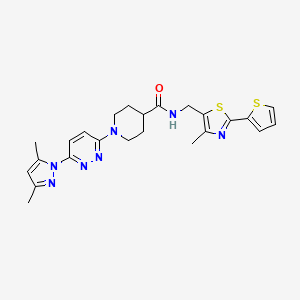![molecular formula C24H18ClN3O2S2 B2974178 2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-83-0](/img/structure/B2974178.png)
2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” is a complex organic molecule . It contains several functional groups and rings, including a thiazole ring and a quinazoline ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its thiazole and quinazoline rings. Thiazoles are five-membered rings with sulfur and nitrogen atoms, while quinazolines are bicyclic compounds containing two nitrogen atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazolin-4(3H)-ones, similar in structural motif to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed promising antibacterial activity against various bacterial strains and pronounced antifungal activity against C. albicans (N. Patel, J. Patel, V. Patel, 2010).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave techniques were screened for their antiviral activities against a range of viruses including influenza A and dengue, among others. Some compounds exhibited significant inhibitory concentrations against these viruses, highlighting their potential as antiviral agents (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007).
Antifolate Inhibitors of Thymidylate Synthase
Research on 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, closely related to the quinazolinone structure, revealed their potential as inhibitors of thymidylate synthase (TS). These compounds demonstrated antitumor and/or antibacterial properties, indicating their utility in cancer and infectious disease research (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).
Antimalarial and Antiviral Properties
Sulfonamide derivatives, incorporating the quinazolinone framework, were investigated for their antimalarial activity and exhibited promising results. These compounds were also analyzed for their potential application as COVID-19 therapeutic agents, further emphasizing the versatility of the quinazolinone scaffold in drug discovery (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Analgesic Activity
Synthesized quinazolinones bearing pyrazole and triazole moieties, related to the structure , were evaluated for their analgesic activity. This research underscores the potential of quinazolinone derivatives in developing new analgesic drugs (H. Saad, Nermen A. Osman, A. Moustafa, 2011).
Direcciones Futuras
The future directions in the research of this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. The high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Mecanismo De Acción
Target of action
For instance, it has a thiazoloquinazolinone moiety, which is found in various compounds with diverse biological activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with similar structures can interact with their targets in various ways, leading to different biological effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, compounds with similar structures can have a wide range of biological activities .
Propiedades
IUPAC Name |
2-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S2/c25-18-9-3-1-7-16(18)22(29)26-20-11-5-6-12-21(20)31-13-15-14-32-24-27-19-10-4-2-8-17(19)23(30)28(15)24/h1-12,15H,13-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLVKMVVMAJFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

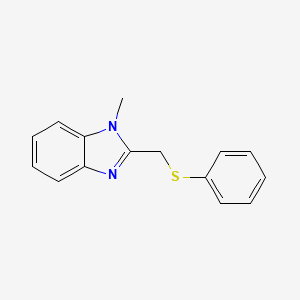
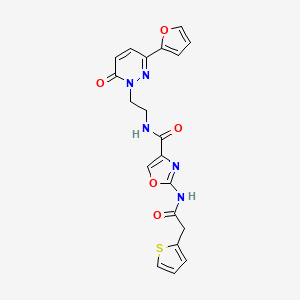
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2974097.png)
![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)
![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)

![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)
![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

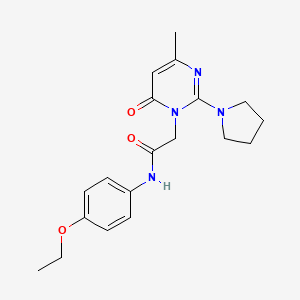
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)
